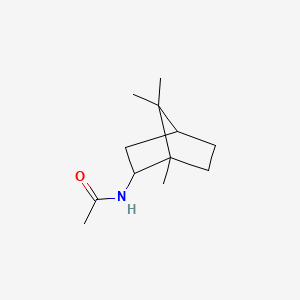
(+-)-endo-N-(2-Bornyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-endo-N-(2-Bornyl)acetamide is an organic compound with the molecular formula C12H21NO. It is a derivative of borneol, a bicyclic organic compound and a terpene derivative. This compound is known for its unique structure, which includes a bornyl group attached to an acetamide moiety. It has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(2-Bornyl)acetamide typically involves the reaction of borneol with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Reaction Time: Several hours to ensure complete conversion
The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product.
Industrial Production Methods
Industrial production of (±)-endo-N-(2-Bornyl)acetamide follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Borneol and acetic anhydride
Catalysts: Industrial-grade acid catalysts
Equipment: Large-scale reactors with temperature control and stirring mechanisms
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(±)-endo-N-(2-Bornyl)acetamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of bornyl acetate or camphor derivatives
Reduction: Formation of borneol or isoborneol
Substitution: Formation of various substituted bornyl derivatives
Aplicaciones Científicas De Investigación
(±)-endo-N-(2-Bornyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-cancer properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (±)-endo-N-(2-Bornyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins involved in various biological processes
Pathways: Modulation of signaling pathways, such as those involved in inflammation, pain, and cell proliferation
Comparación Con Compuestos Similares
(±)-endo-N-(2-Bornyl)acetamide can be compared with other similar compounds, such as:
Borneol: A precursor to (±)-endo-N-(2-Bornyl)acetamide with similar structural features but different functional groups.
Isoborneol: A stereoisomer of borneol with different spatial arrangement of atoms.
Bornyl Acetate: An ester derivative of borneol with applications in fragrances and flavors.
Uniqueness
The uniqueness of (±)-endo-N-(2-Bornyl)acetamide lies in its specific structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
91690-03-8 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C12H21NO/c1-8(14)13-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3,(H,13,14) |
Clave InChI |
PNZAEYAVGJMPAY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CC2CCC1(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11974633.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11974636.png)

![1-(4-chlorobenzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11974659.png)

![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974668.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974673.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974683.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974695.png)
![3-(5-bromothiophen-2-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11974707.png)



